molecular formula C8H11ClN2 B13282348 2-(Chloromethyl)-N-ethylpyridin-4-amine

2-(Chloromethyl)-N-ethylpyridin-4-amine

Cat. No.: B13282348
M. Wt: 170.64 g/mol
InChI Key: RWHNTFJLFQMXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-N-ethylpyridin-4-amine is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-N-ethylpyridin-4-amine typically involves the chloromethylation of N-ethylpyridin-4-amine. One common method is the reaction of N-ethylpyridin-4-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group into the pyridine ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-N-ethylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction of the pyridine ring or the chloromethyl group can lead to different structural analogs.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

Scientific Applications of 2-(chloromethyl)-N-ethylpyridin-4-amine Hydrochloride

This compound hydrochloride is an organic compound featuring a pyridine ring with chloromethyl and ethylamine functional groups. The combination of these groups allows for diverse chemical reactivity and potential biological activity, making it valuable in research and industrial applications.

Overview

Description
this compound hydrochloride is a pyridine derivative with a chloromethyl group and an ethylamine group attached.

Preparation
The synthesis of this compound hydrochloride typically involves the chloromethylation of N-ethylpyridin-4-amine, commonly through the reaction of N-ethylpyridin-4-amine with formaldehyde and hydrochloric acid under acidic conditions. Industrial production uses similar methods on a larger scale, with continuous flow reactors and purification steps like recrystallization or chromatography to enhance yield and purity.

Chemical Reactions
this compound hydrochloride can undergo nucleophilic substitution, oxidation, and reduction.

  • Nucleophilic substitution The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions. Products include azido, thiocyanato, or methoxy derivatives.
  • Oxidation Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used to form N-oxide derivatives.
  • Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to convert the chloromethyl group to a methyl group.

Applications in Scientific Research

This compound hydrochloride is used in scientific research for medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry
It is an intermediate in synthesizing pharmaceutical compounds, especially those targeting neurological disorders.

Organic Synthesis
The compound serves as a building block for synthesizing complex molecules, including ligands for catalysis.

Biological Studies
It is used to study enzyme inhibition and receptor binding because of its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-N-ethylpyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Lacks the N-ethyl group, which can affect its reactivity and biological activity.

    N-ethylpyridin-4-amine: Lacks the chloromethyl group, which limits its potential for further functionalization.

    4-Chloromethylpyridine: Similar structure but without the N-ethyl substitution, leading to different chemical properties.

Uniqueness

2-(Chloromethyl)-N-ethylpyridin-4-amine is unique due to the presence of both the chloromethyl and N-ethyl groups. This combination allows for versatile chemical modifications and enhances its potential applications in various fields. The dual functional groups provide opportunities for selective reactions and interactions, making it a valuable compound in research and industry.

Biological Activity

2-(Chloromethyl)-N-ethylpyridin-4-amine, with the chemical formula C9H10ClN, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The chloromethyl group is believed to enhance the reactivity of the compound, making it more effective against pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of pyridine derivatives. A notable study highlighted that alkylating agents, including those with similar structures to this compound, demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves DNA alkylation, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Pyridine derivatives are known to interact with various enzymes, modulating their activity and potentially leading to therapeutic effects in diseases such as cancer and infections. Specific targets include kinases and phosphatases, which play critical roles in cell signaling pathways.

The biological activity of this compound can be attributed to its structural features:

  • Electrophilic Nature : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to react with biological macromolecules such as proteins and nucleic acids.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, leading to cross-linking and subsequent cell death.
  • Receptor Modulation : The pyridine ring can interact with various receptors, altering cellular responses.

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of related compounds:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2Anticancer EffectsShowed IC50 values below 10 µM against several cancer cell lines, indicating potent cytotoxicity.
Study 3Enzyme InhibitionReported inhibition of a specific kinase by 70% at a concentration of 100 µg/mL.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many exhibit antimicrobial and anticancer properties, the presence of a chloromethyl group in this compound may enhance its reactivity and biological efficacy compared to other pyridine derivatives.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(chloromethyl)-N-ethylpyridin-4-amine

InChI

InChI=1S/C8H11ClN2/c1-2-10-7-3-4-11-8(5-7)6-9/h3-5H,2,6H2,1H3,(H,10,11)

InChI Key

RWHNTFJLFQMXHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.